3-Bromobenzenesulfonyl chloride
Overview
Description
3-Bromobenzenesulfonyl chloride is a chemical compound used in various chemical synthesis processes, including the preparation of sulfonamide derivatives and in palladium-catalyzed coupling reactions. It serves as a versatile intermediate in organic synthesis due to its reactive sulfonyl chloride group.
Synthesis Analysis
The synthesis of derivatives similar to 3-Bromobenzenesulfonyl chloride, like 3-Nitrobenzenesulfonyl chloride and 3-Formylbenzenesulfonyl chloride derivatives, involves chlorosulfonation reactions and conversion processes in the presence of suitable catalysts and sulfonation agents (Chen Zhong-xiu, 2009); (Xuefei Bao et al., 2017).
Molecular Structure Analysis
The molecular structure of 3-Bromobenzenesulfonyl chloride derivatives has been characterized using various spectroscopic and crystallographic techniques, highlighting the role of hydrogen and halogen bonding in their supramolecular organization (Virginia Lozano et al., 2008).
Chemical Reactions and Properties
3-Bromobenzenesulfonyl chloride participates in palladium-catalyzed arylation reactions, demonstrating the compound's utility in synthesizing arylated heteroarenes without cleaving C–Br bonds, allowing further transformations (Aymen Skhiri et al., 2015).
Physical Properties Analysis
The physical properties of 3-Bromobenzenesulfonyl chloride and its derivatives, such as melting points, solubility, and crystal structure, can be inferred from related compounds. Studies on compounds like 3-Bromoanilinium di(4-bromobenzenesulfonyl)amide have revealed insights into their supramolecular structures, which are influenced by classical hydrogen bonding and the isomerism of the cations (Virginia Lozano et al., 2008).
Chemical Properties Analysis
The chemical properties of 3-Bromobenzenesulfonyl chloride, such as reactivity with nucleophiles, stability under various conditions, and participation in coupling reactions, are critical for its application in organic synthesis. For example, its reactivity in nickel-catalyzed carbonylative synthesis of thiochromenones highlights its role as a sulfur precursor (Wei Wang et al., 2021).
Scientific Research Applications
Palladium-Catalysed Arylation
3-Bromobenzenesulfonyl chloride is utilized in palladium-catalysed desulfitative arylation, reacting with heteroarenes without cleaving the C-Br bonds. This process allows the production of arylated heteroarenes and facilitates further transformations due to its regioselective arylations and high functional group compatibility (Skhiri et al., 2015).
Nuclear Quadrupole Resonance Studies
Nuclear quadrupole resonance (NQR) Zeeman studies use 3-bromobenzenesulfonyl chloride to determine the field gradient directions and asymmetry parameters in molecules. This helps in understanding the double bond character of the C-Br bond in these molecules (Rao & Rogers, 1972).
Synthesis of Derivatives
3-Bromobenzenesulfonyl chloride is key in synthesizing 3-formylbenzenesulfonyl chloride derivatives. This involves converting aldehyde bisulfite adducts into target compounds, yielding a series of derivatives identified by chemical derivatization methods (Bao et al., 2017).
Carbonylative Synthesis
It's used in nickel-catalyzed carbonylation reactions with alkynes to synthesize thiochromenones, a method notable for its functional group compatibility and yielding a range of disubstituted thiochromenone products (Wang et al., 2021).
Solvation Effects in Hydrolysis
Studies on solvation effects in hydrolysis of 2-methylbenzenesulfonyl chloride and bromide, including 3-bromobenzenesulfonyl chloride, correlate structural and energy parameters with kinetic parameters of hydrolysis. This is crucial for understanding the influence of the halogen in these processes (Ivanov et al., 2004).
Enzyme Inhibition Studies
Research involving 3-bromobenzenesulfonyl chloride in synthesizing sulfonamides shows significant enzyme inhibition potential. This is evident in their evaluation against acetylcholinesterase (AChE) and α-glucosidase, with some compounds exhibiting excellent inhibitory potential (Riaz, 2020).
Green Synthesis
A green synthesis method for 3-nitrobenzenesulfonyl chloride, an important reactive dye intermediate, has been developed using 3-bromobenzenesulfonyl chloride. This method significantly reduces the amount of acidic waste gas and wastewater (Zhong-xiu, 2009).
Cycloaddition to Vinyl and Alkynyl Ethers
3-Bromobenzenesulfonyl chloride undergoes cycloaddition to vinyl and alkynyl ethers, serving as a 1,3-dipolar reagent. This is crucial for synthetic chemistry, particularly in creating specialized organic compounds (Goldsmith, 2001).
Analytical Chemistry Applications
In analytical chemistry, it enhances the detection responses of estrogens in liquid chromatography-mass spectrometry. This improvement is vital for the accurate quantification of biological compounds (Higashi et al., 2006).
Safety And Hazards
3-Bromobenzenesulfonyl chloride is classified as a skin corrosive and causes severe skin burns and eye damage . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .
Relevant Papers Unfortunately, the search results do not provide specific papers related to 3-Bromobenzenesulfonyl chloride .
properties
IUPAC Name |
3-bromobenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClO2S/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGOLCXVWIYXRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60183287 | |
Record name | m-Bromobenzenesulphonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60183287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromobenzenesulfonyl chloride | |
CAS RN |
2905-24-0 | |
Record name | m-Bromobenzenesulphonyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002905240 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | m-Bromobenzenesulphonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60183287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromobenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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